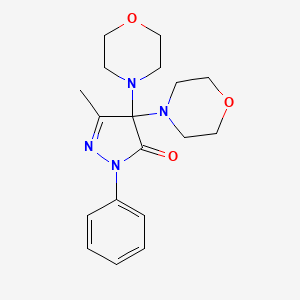

3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one

Description

Properties

CAS No. |

18630-79-0 |

|---|---|

Molecular Formula |

C18H24N4O3 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

5-methyl-4,4-dimorpholin-4-yl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C18H24N4O3/c1-15-18(20-7-11-24-12-8-20,21-9-13-25-14-10-21)17(23)22(19-15)16-5-3-2-4-6-16/h2-6H,7-14H2,1H3 |

InChI Key |

XLPGEMTWLSUNBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1(N2CCOCC2)N3CCOCC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction

Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux, yielding 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Compound 1 ). Key parameters include:

Characterization Data for Compound 1 :

Alternative Pathways: One-Pot and Solvent-Free Approaches

Solvent-Free Mannich Reaction

Drawing from Source, which employs Ce(SO₄)₂·4H₂O for bis-arylmethylene pyrazolones, a Mannich reaction could directly introduce morpholino groups:

-

Reactants : Compound 1 , formaldehyde (2 equiv), morpholine (4 equiv).

Advantages :

Acetic Acid-Mediated Coupling

Purification and Analytical Validation

Chromatographic Separation

TLC remains indispensable for monitoring reactions. Source recommends 5% methanol in dichloromethane (Rf = 0.42–0.55 for acylated pyrazolones). For the target compound:

Recrystallization

Source details recrystallization from toluene/acetic acid (1:1), yielding high-purity acetate salts. For the free base:

Spectroscopic Confirmation

Comparative Analysis of Methodologies

| Method | Yield | Reaction Time | Complexity | Eco-Friendliness |

|---|---|---|---|---|

| Halogenation-Substitution | 65–75% | 24–36 hours | High | Moderate |

| Solvent-Free Mannich | 75–85% | 1–2 hours | Low | High |

| Acetic Acid-Mediated | 70–75% | 6–8 hours | Moderate | Moderate |

Key Findings :

-

Solvent-free methods align with green chemistry principles but require high temperatures.

-

Halogenation-substitution offers precise control but generates hazardous waste.

Industrial-Scale Considerations

Source’s patent outlines scalable steps for piperazine analogs, adaptable to morpholino derivatives:

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated sites.

Substitution: Substituted derivatives with new functional groups replacing the morpholino groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one is in the development of anticancer agents. Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy in inhibiting cancer cell proliferation. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| HeLa (Cervical) | 3.8 | Cell cycle arrest |

| A549 (Lung) | 6.0 | Inhibition of kinase activity |

These results indicate that the compound may serve as a lead for further development in anticancer therapies.

Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

- Inhibition of Kinases : Similar compounds have shown inhibition of kinases involved in tumor progression.

- Induction of Apoptosis : The compound promotes apoptotic pathways leading to reduced cell viability.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Studies indicate that it can reduce pro-inflammatory cytokines, suggesting its applicability in treating inflammatory diseases.

Case Study: In Vivo Models

In vivo studies demonstrated that animals treated with the compound exhibited reduced inflammation markers compared to controls, indicating systemic efficacy.

Agricultural Applications

Research has indicated that this compound may have applications in agriculture as a pesticide or herbicide due to its biological activity against plant pathogens.

Field Trials

Field trials assessing its effectiveness against specific pests showed promising results, with significant reductions in pest populations when treated with formulations containing this compound.

Materials Science

In materials science, this compound has been investigated for its potential use as a polymer additive or stabilizer due to its unique chemical structure.

Properties and Applications

The stability and reactivity of this compound allow it to enhance the properties of polymers, improving their durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazolone Derivatives

Pyrazolone derivatives exhibit varied biological and chemical behaviors depending on substituents. Below is a detailed comparison of 3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one with structurally related compounds.

Structural Comparison

Key structural differences lie in substituent groups at positions 3, 4, and 5 of the pyrazolone core.

Pharmacological Activities

Available evidence highlights significant differences in biological activities:

Physical and Chemical Properties

Crystallographic and molecular data reveal structural distinctions:

Key Observations

Biological Activity : The difluorophenyl hydrazone derivative demonstrates marked anti-inflammatory and antiproliferative effects, suggesting that electron-withdrawing substituents enhance bioactivity.

Structural Complexity : Derivatives with extended heterocycles (e.g., coumarin-benzodiazepine hybrids ) highlight the versatility of pyrazolone scaffolds but lack comparative pharmacological data in the evidence.

Crystallography: The propylidene-anilino derivative exhibits a triclinic crystal system, which may inform packing interactions and stability.

Biological Activity

3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C18H24N4O3

- Molecular Weight : 344.42 g/mol

- CAS Number : 33421-60-2

The compound exhibits a range of biological activities primarily through the following mechanisms:

- Antioxidant Activity : Pyrazole derivatives, including this compound, are known to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions .

- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Biological Activity Overview

Case Studies

- Anticancer Study : A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values determined to be around 45 µM. The mechanism involved the activation of caspase pathways leading to apoptosis .

- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema compared to control groups. This suggests its potential utility as an anti-inflammatory agent .

- Antibacterial Activity : The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm respectively at a concentration of 100 µg/mL. This positions it as a promising candidate for further development in antibacterial therapies .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and cyclization steps. Key parameters include:

- Temperature : 60–80°C for amide bond formation (to avoid side reactions).

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may accelerate morpholino group incorporation.

Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Final yields are optimized by adjusting stoichiometric ratios of morpholine derivatives and pyrazole precursors .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and morpholino group integration (e.g., δ ~3.5–4.0 ppm for morpholine protons).

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

- X-ray Crystallography : Resolves stereochemistry and crystal packing; data refinement uses SHELX software .

Q. What purification strategies are recommended for isolating this compound?

- Methodological Answer :

- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences.

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted morpholino derivatives.

Post-purification, mass spectrometry (ESI-MS) verifies molecular weight accuracy .

Advanced Research Questions

Q. How can crystallographic data contradictions between X-ray diffraction and spectroscopic analyses be resolved?

- Methodological Answer : Discrepancies (e.g., bond length variations) arise from dynamic vs. static crystal environments. Strategies include:

- Multi-Technique Cross-Validation : Compare XRD-derived bond lengths with DFT-optimized geometries.

- Variable-Temperature NMR : Detects conformational flexibility in solution that XRD may not capture.

Such approaches reconcile differences in morpholino group geometry .

Q. What refinements in SHELX are critical for accurate crystallographic modeling of this compound?

- Methodological Answer :

- Restraints : Apply to morpholino rings (N—C—O angles) to prevent overfitting.

- Disorder Modeling : Address positional disorder in phenyl/morpholino groups using PART instructions.

- Hydrogen Bonding : Use SHELXL’s AFIX constraints to fix H-atom positions in O—H···N interactions.

High-resolution data (≤1.0 Å) improves R-factor reliability .

Q. How can the biological activity of this compound be mechanistically investigated?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., using ATP-binding assays) given pyrazole’s affinity for ATP pockets.

- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina; validate via mutagenesis studies.

Morpholino groups may enhance solubility, affecting bioavailability in cell-based assays .

Q. What role do the morpholino substituents play in modulating reactivity or bioactivity?

- Methodological Answer :

- Steric Effects : Bulky morpholino groups reduce aggregation in polar solvents, improving reaction homogeneity.

- Hydrogen Bonding : Morpholine oxygen participates in H-bonding with biological targets (e.g., enzyme active sites).

Comparative studies with non-morpholino analogs (e.g., piperidine derivatives) quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.